1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride
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Overview
Description
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride is a chemical compound belonging to the class of fluoroquinolines. Fluoroquinolines are known for their broad spectrum of biological activities, particularly their antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, which enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including cyclization reactions and cycloaddition reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the quinoline ring through nucleophilic substitution reactions.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination reactions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride involves the inhibition of bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication . By inhibiting this enzyme, the compound prevents bacterial cell division and growth, leading to the death of the bacterial cells . This mechanism is specific to bacterial cells and does not affect mammalian cells .
Comparison with Similar Compounds
1-(6-Fluoroquinolin-2-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom at the 6th position of the quinoline ring, which enhances its biological activity and stability . Similar compounds include:
6-Fluoroquinoline: Lacks the methanamine group and has different biological properties.
2-(6-Fluoroquinolin-2-yl)methanamine: Similar structure but different salt form.
6-Fluoropyridin-2-yl)methanamine dihydrochloride: Similar structure but different ring system.
These compounds share some similarities in their chemical structure but differ in their biological activities and applications .
Properties
Molecular Formula |
C10H11Cl2FN2 |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
(6-fluoroquinolin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9FN2.2ClH/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10;;/h1-5H,6,12H2;2*1H |
InChI Key |
HIULJYJTDJIXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CN)C=C1F.Cl.Cl |
Origin of Product |
United States |
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